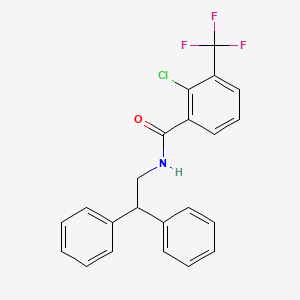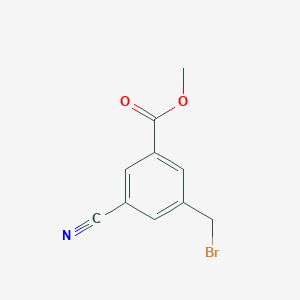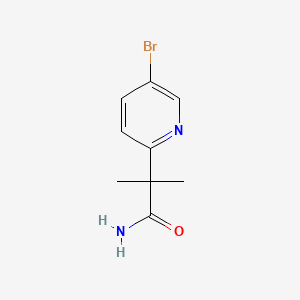
tert-Butyl 3-chloroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-chloroacrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group attached to the acrylate moiety, with a chlorine atom substituted at the 3-position of the acrylate
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloroacrylate can be synthesized through several methods. One common approach involves the esterification of 3-chloroacrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl 3-chloroacrylate with tert-butyl alcohol, using a base catalyst to facilitate the exchange of ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: tert-Butyl 3-chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted acrylates.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalo or halo-substituted products.
Polymerization: The acrylate group can undergo radical polymerization to form polyacrylates, which are useful in the production of coatings, adhesives, and other polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Catalysts: Acid catalysts for esterification, base catalysts for transesterification, radical initiators for polymerization
Major Products Formed:
- Substituted acrylates
- Dihalo or halo-substituted acrylates
- Polyacrylates
科学的研究の応用
tert-Butyl 3-chloroacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyacrylates, which are employed in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is utilized in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: Researchers use this compound to study the effects of acrylate derivatives on biological systems, including their potential as antimicrobial agents.
作用機序
The mechanism of action of tert-butyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the acrylate moiety makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used. For example, in polymerization reactions, the acrylate group undergoes radical initiation, leading to the formation of polymer chains.
類似化合物との比較
tert-Butyl 3-chloroacrylate can be compared with other similar compounds, such as:
tert-Butyl acrylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 3-chloroacrylate: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
Ethyl 3-chloroacrylate: Similar to methyl 3-chloroacrylate but with an ethyl group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of the tert-butyl group and the chlorine atom, which imparts specific reactivity and properties that are valuable in various applications.
特性
IUPAC Name |
tert-butyl (E)-3-chloroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOOFJJIWQNQCS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B8203063.png)




![tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate](/img/structure/B8203096.png)
![tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8203104.png)
![tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate](/img/structure/B8203110.png)
